molecular formula C9H6N2O2S B1407209 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid CAS No. 1368962-51-9

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Cat. No.: B1407209
CAS No.: 1368962-51-9
M. Wt: 206.22 g/mol
InChI Key: SUXYOVUXGXTOGZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with pyrazine derivatives. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction between pyrazin-2-amine and thiophene-2-carboxylic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiophene and pyrazine derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is unique due to the presence of both thiophene and pyrazine rings, which confer a combination of electronic and steric properties that are advantageous in various applications. Its dual-ring structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYOVUXGXTOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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